molecular formula C18H19FN2O2S B3952738 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No. B3952738
M. Wt: 346.4 g/mol
InChI Key: PCZDEHRLCIPLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to modulate various signaling pathways.

Mechanism of Action

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide 11-7082 exerts its inhibitory effect on NF-κB and STAT3 by covalently modifying the cysteine residues in the proteins. This modification prevents the activation and nuclear translocation of NF-κB and STAT3, thereby inhibiting the expression of downstream target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in various cell and animal models. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the proliferation and migration of cancer cells. This compound 11-7082 has also been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide 11-7082 is its ability to selectively inhibit NF-κB and STAT3 without affecting other signaling pathways. This specificity allows researchers to investigate the role of NF-κB and STAT3 in various biological processes without the confounding effects of other signaling pathways. However, one of the limitations of this compound 11-7082 is its potential to react with other cysteine-containing proteins, which may lead to off-target effects.

Future Directions

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide 11-7082 has shown great potential as a therapeutic agent for various diseases, including inflammation and cancer. Future research should focus on developing more potent and selective inhibitors of NF-κB and STAT3, as well as investigating the potential of this compound 11-7082 as a combination therapy with other drugs. Additionally, the mechanism of action of this compound 11-7082 on other signaling pathways should be further elucidated to fully understand its biological effects.

Scientific Research Applications

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide 11-7082 has been extensively used in scientific research to investigate various signaling pathways involved in inflammation, cancer, and other diseases. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. This compound 11-7082 has also been reported to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer development and progression.

properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-3-11(2)12-8-9-16(22)15(10-12)20-18(24)21-17(23)13-6-4-5-7-14(13)19/h4-11,22H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZDEHRLCIPLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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